molecular formula C10H9BrN2O2 B11781123 5-(4-Bromo-2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole

5-(4-Bromo-2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B11781123
M. Wt: 269.09 g/mol
InChI Key: WKRNFZFOUGIDGX-UHFFFAOYSA-N
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Description

5-(4-Bromo-2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a bromo and methoxy group on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-2-methoxybenzohydrazide with acetic anhydride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, thiocyanates, or amines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(4-Bromo-2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(4-Bromo-2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromo and methoxy groups can influence its binding affinity and selectivity for molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chloro-2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole
  • 5-(4-Fluoro-2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole
  • 5-(4-Methyl-2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole

Uniqueness

The presence of the bromo group in 5-(4-Bromo-2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole distinguishes it from other similar compounds. The bromo group can significantly influence the compound’s reactivity, making it more suitable for specific chemical reactions and applications. Additionally, the methoxy group can enhance its solubility and stability, further contributing to its unique properties.

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

5-(4-bromo-2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C10H9BrN2O2/c1-6-12-10(15-13-6)8-4-3-7(11)5-9(8)14-2/h3-5H,1-2H3

InChI Key

WKRNFZFOUGIDGX-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=C(C=C(C=C2)Br)OC

Origin of Product

United States

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